molecular formula C8H14O3 B1380200 2-Ethyloxane-3-carboxylic acid CAS No. 1512734-07-4

2-Ethyloxane-3-carboxylic acid

Cat. No. B1380200
CAS RN: 1512734-07-4
M. Wt: 158.19 g/mol
InChI Key: JYHKRFNNNRNQIV-UHFFFAOYSA-N
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Description

2-Ethyloxane-3-carboxylic acid (EOCA) is an important organic compound that has a wide range of applications in biochemical and physiological research. It is a versatile compound that can be used as a reagent in chemical synthesis, as a catalyst in biochemistry, and as a drug target in pharmacology. EOCA has been studied extensively in recent years and has been found to have many beneficial properties, including the ability to modulate enzyme activity, inhibit cell growth, and regulate gene expression.

Scientific Research Applications

Green Catalyst for Formylation Reactions

2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a related compound, serves as a novel and environmentally friendly catalyst for the formylation of alcohols and amines with ethyl formate. This process operates under mild, neat conditions at room temperature, presenting a green alternative for synthesizing formylated products (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Facilitating Complex Synthesis

Ethyl 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ester, another structurally similar compound, demonstrates its utility in palladium-catalyzed coupling reactions. This enables the efficient synthesis of diverse indoles, which are crucial in pharmaceutical research for their biological activity (Rossi et al., 2006).

Nanostructured Material Generation

Functionalized silsesquioxanes, specifically octa[2-(p-carboxyphenyl)ethyl] silsesquioxane, exemplify the use of carboxylic acid derivatives in creating nanostructured materials. These materials showcase potential in self-assembly and hydrogen bonding, important for developing organized hybrid frameworks (Voisin et al., 2017).

Enhancing Enzymatic Reactions

The kinetic resolution of primary amines via enzymatic reactions is optimized using carboxylic acids and their ethyl esters as acyl donors. This process highlights the role of carboxylic acids in biocatalysis, offering a pathway to highly selective and efficient organic transformations (Nechab et al., 2007).

Advancements in Polymer Chemistry

Research into carboxylic acid-functionalized polyolefins, such as ethylene-co-acrylic acid copolymers, underscores the significance of carboxylic acid derivatives in developing materials with tailored properties. These copolymers are vital in various applications due to their improved mechanical properties and processability (Dai & Chen, 2018).

Future Directions

Research into carboxylic acids and their derivatives has expanded significantly in recent years . This includes the development of new methods of synthesis from carboxylic acids, which attracts continuing interest . Therefore, it can be expected that research into compounds like 2-Ethyloxane-3-carboxylic acid will continue to grow in the future.

properties

IUPAC Name

2-ethyloxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-7-6(8(9)10)4-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHKRFNNNRNQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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